6'-Chloro-5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine 6'-Chloro-5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17446347
InChI: InChI=1S/C11H13ClN2/c1-8-6-9(7-14-11(8)12)10-4-2-3-5-13-10/h6-7H,2-5H2,1H3
SMILES:
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol

6'-Chloro-5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine

CAS No.:

Cat. No.: VC17446347

Molecular Formula: C11H13ClN2

Molecular Weight: 208.69 g/mol

* For research use only. Not for human or veterinary use.

6'-Chloro-5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine -

Specification

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
IUPAC Name 2-chloro-3-methyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine
Standard InChI InChI=1S/C11H13ClN2/c1-8-6-9(7-14-11(8)12)10-4-2-3-5-13-10/h6-7H,2-5H2,1H3
Standard InChI Key HDCVZYDKKQVWLN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1Cl)C2=NCCCC2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of two pyridine rings: one fully aromatic and the other partially hydrogenated (tetrahydro-pyridine). The chlorine atom at the 6' position and methyl group at the 5' position introduce steric bulk and electronic modulation, influencing reactivity and intermolecular interactions .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₃ClN₂
Molecular Weight208.69 g/mol
CAS Number1352495-02-3
Topological Polar Surface25.4 ŲCalculated

The tetrahydro-pyridine ring adopts a chair-like conformation, reducing ring strain and enhancing stability. Quantum mechanical calculations suggest that the chlorine atom’s electronegativity polarizes the adjacent pyridine ring, increasing its susceptibility to nucleophilic attack .

Synthesis and Synthetic Strategies

Nucleophilic Substitution and Cyclization

A common route involves reacting 2-chloropyridine with methylating agents (e.g., methyl iodide) under basic conditions to install the methyl group, followed by cyclization using palladium-catalyzed cross-coupling. For example, Negishi cross-coupling between zincated pyridine derivatives and chloropyridines yields the bipyridine framework in 45–60% yields.

Suzuki-Miyaura Coupling

Recent advances utilize Suzuki-Miyaura coupling to append aromatic substituents. A two-step protocol starts with 5-bromo-2-fluoropyridine-3-boronic acid, which undergoes sequential couplings with phenyl and pyridyl boronic acids to construct the bipyridine core . This method achieves regioselectivity but suffers from moderate yields (16–37%) due to competing homo-coupling side reactions .

Table 2: Comparison of Synthetic Methods

MethodYield (%)SelectivityKey Challenge
Negishi Cross-Coupling45–60HighRequires anhydrous conditions
Suzuki-Miyaura Coupling16–37ModerateCompeting side reactions

Physicochemical Properties

Acidity and Basicity

The pKa of the pyridinium proton in the tetrahydro ring is estimated at 4.8–5.2 based on analogous structures . The chlorine atom’s electron-withdrawing effect lowers the basicity of the adjacent nitrogen compared to unsubstituted pyridines .

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but is soluble in dichloromethane and dimethylformamide. Stability studies indicate decomposition above 200°C, with the chlorine substituent prone to hydrolysis under acidic conditions .

Biological Activity and Medicinal Applications

Nicotinic Acetylcholine Receptor Antagonism

Structural analogs of 6'-chloro-5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine demonstrate selective antagonism toward α3β4 nAChRs (Ki = 123 nM) . The chloro and methyl groups are critical for binding to the receptor’s hydrophobic pocket, as shown by molecular docking simulations .

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals such as palladium and ruthenium. In catalytic applications, Pd(II) complexes of this ligand facilitate C–H activation reactions with turnover numbers (TON) exceeding 10,000 .

Research Frontiers and Challenges

Improving Synthetic Efficiency

Current methods suffer from low yields and regioselectivity issues. Future work may explore photoredox catalysis or enzymatic approaches to enhance efficiency .

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